

Physicochemical Properties of 4-Amino-7-bromoquinoline: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Amino-7-bromoquinoline

Cat. No.: B1270905

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Amino-7-bromoquinoline**, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and experimental workflows to support research and development efforts.

Core Physicochemical Data

The physicochemical properties of **4-Amino-7-bromoquinoline** are crucial for understanding its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes available quantitative data.

Property	Value	Source
Molecular Formula	<chem>C9H7BrN2</chem>	PubChem[1]
Molecular Weight	223.07 g/mol	PubChem[1]
Melting Point	Not experimentally determined. Predicted to be a solid at room temperature.	General observation for similar compounds
Boiling Point	Predicted: 388.7 ± 27.0 °C at 760 mmHg	Smolecule[2]
Aqueous Solubility	Data not available. Expected to have low aqueous solubility.	
pKa	Data not available.	
LogP (Octanol-Water Partition Coefficient)	XLogP3: 2.3	PubChem[1]

Note: Due to a lack of publicly available experimental data for this specific molecule, some values are predicted based on computational models or inferred from structurally similar compounds. Experimental verification is recommended.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are standard protocols that can be applied to **4-Amino-7-bromoquinoline**.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of a compound's purity.

Methodology:

- A small, dried sample of **4-Amino-7-bromoquinoline** is finely powdered and packed into a capillary tube to a height of 2-3 mm.[3][4]
- The capillary tube is placed in a calibrated melting point apparatus.

- The sample is heated at a steady rate, and the temperature is carefully monitored.
- A preliminary, rapid heating can be performed to determine an approximate melting range.[\[3\]](#)
- A second, more precise measurement is then conducted with a slower heating rate (e.g., 1-2 °C per minute) near the expected melting point.[\[3\]](#)
- The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid. A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Methodology:

- A small amount of **4-Amino-7-bromoquinoline** is placed in a small test tube.
- A capillary tube, sealed at one end, is placed open-end-down into the test tube.
- The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[\[5\]](#)
- The sample is heated until a steady stream of bubbles emerges from the capillary tube.[\[5\]](#)
- The heat source is removed, and the liquid is allowed to cool.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[\[5\]](#)

Aqueous Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the thermodynamic solubility of a compound.

[\[6\]](#)

Methodology:

- An excess amount of **4-Amino-7-bromoquinoline** is added to a known volume of purified water or a relevant buffer solution in a sealed flask.
- The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).[6]
- The suspension is then filtered to remove any undissolved solid.
- The concentration of the dissolved **4-Amino-7-bromoquinoline** in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is critical for understanding the ionization state of a compound at different pH values.

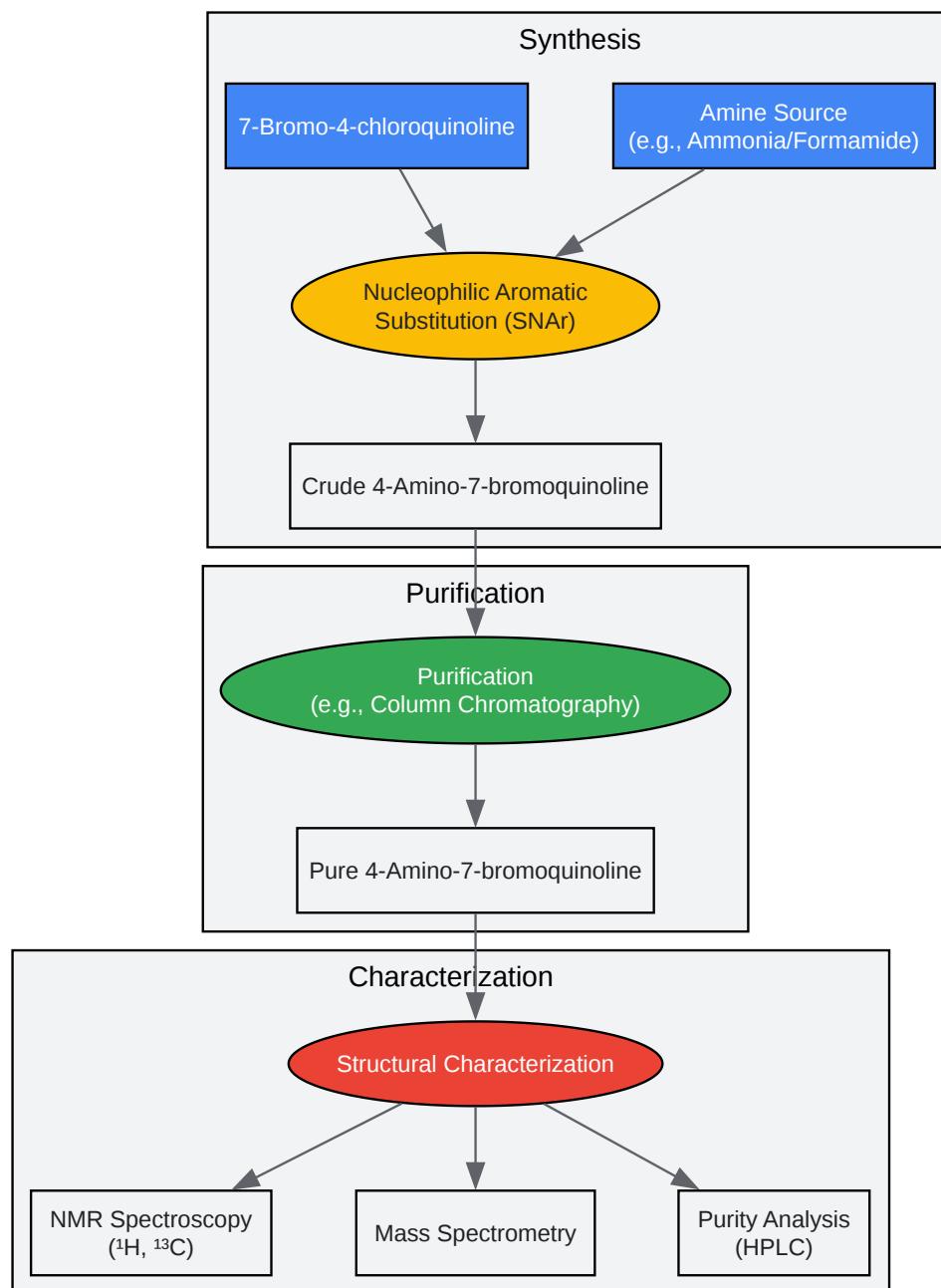
Methodology:

- A solution of **4-Amino-7-bromoquinoline** of known concentration is prepared in water or a co-solvent system if solubility is limited.
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa value is determined from the midpoint of the buffer region of the titration curve.

Synthesis and Characterization Workflow

The synthesis of 4-aminoquinolines often involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor.[7]

General Synthesis and Characterization Workflow for 4-Amino-7-bromoquinoline

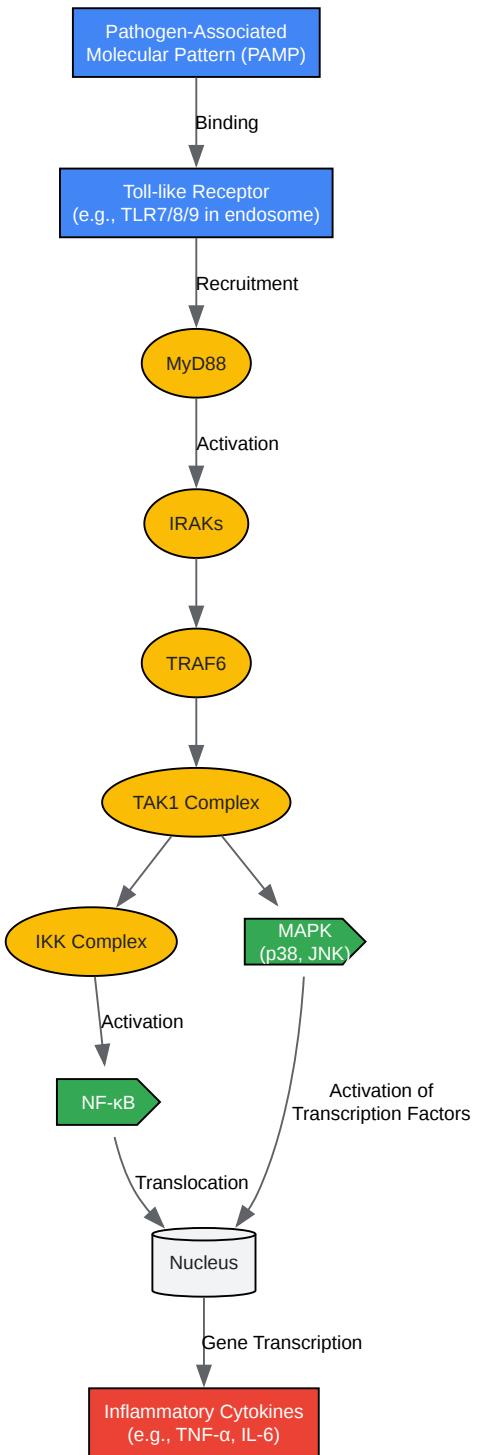
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A general workflow for the synthesis and characterization of **4-Amino-7-bromoquinoline**.

Biological Context: Toll-like Receptor Signaling

4-Aminoquinolines are known to interact with Toll-like receptors (TLRs), which are key components of the innate immune system.^[8] TLRs recognize pathogen-associated molecular patterns (PAMPs) and initiate signaling cascades that lead to inflammatory responses.^{[9][10]} ^[11] The diagram below illustrates a simplified, representative TLR signaling pathway that could be modulated by **4-Amino-7-bromoquinoline**.

Representative Toll-like Receptor (TLR) Signaling Pathway

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A simplified diagram of a MyD88-dependent TLR signaling pathway.

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- To cite this document: BenchChem. [Physicochemical Properties of 4-Amino-7-bromoquinoline: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1270905#physicochemical-properties-of-4-amino-7-bromoquinoline>

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